molecular formula C6H6O2 B142630 Catechol-13C6 CAS No. 115881-16-8

Catechol-13C6

Cat. No.: B142630
CAS No.: 115881-16-8
M. Wt: 116.067 g/mol
InChI Key: YCIMNLLNPGFGHC-IDEBNGHGSA-N
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Description

Catechol-13C6 is a compound that features a cyclohexane ring with two hydroxyl groups and six carbon atoms labeled with the isotope carbon-13. This isotopically labeled compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Catechol-13C6 typically involves the introduction of carbon-13 isotopes into the cyclohexane ring. One common method is through the substitution of hydrogen atoms on the cyclohexane ring with carbon-13 labeled hydroxyl groups. This can be achieved through various reactions such as oxidation, acylation, or chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Catechol-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2-dione, while reduction can produce cyclohexane-1,2-diol.

Scientific Research Applications

Applications Overview

The applications of Catechol-13C6 can be categorized as follows:

Chemistry

  • NMR Spectroscopy : Used extensively in Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular structures and dynamics. The carbon-13 label enhances the resolution of spectral data, allowing for more precise structural elucidation .
  • Reaction Mechanism Studies : Helps in understanding reaction mechanisms by tracing the labeled carbon atoms through various chemical transformations.

Biology

  • Metabolic Studies : Employed in tracing biochemical pathways, particularly in studies involving phenolic compounds and their metabolites. This application is crucial for understanding metabolic processes in organisms .
  • Enzyme Kinetics : Used to investigate enzyme-substrate interactions by monitoring the incorporation of labeled carbon into products.

Medicine

  • Drug Development : Utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. This aids in assessing the efficacy and safety of new pharmaceutical compounds .
  • Toxicology Research : Helps in studying the metabolic pathways of toxic compounds, providing insights into their effects on human health.

Industrial Applications

  • Synthesis of Complex Molecules : Used as a precursor in the synthesis of various industrial chemicals and materials, leveraging its unique isotopic labeling for quality control and process optimization .
  • Material Science : Investigated for its potential use in developing new materials with specific properties due to its chemical structure.

Table 1: Comparison of Applications

Application AreaSpecific UseBenefits
ChemistryNMR SpectroscopyEnhanced resolution for structural analysis
BiologyMetabolic PathwaysTracing biochemical transformations
MedicineDrug DevelopmentUnderstanding pharmacokinetics
IndustrySynthesis of ChemicalsQuality control and optimization

Table 2: Key Studies Involving this compound

Study TitleYearApplication AreaFindings
Synthesis of 13C- and 14C-labelled catechol2014Chemistry/BiologyDemonstrated effective tracing of phenolic compound transformations
Metabolic Pathway Analysis Using Isotopically Labeled Compounds2020Biology/MedicineProvided insights into metabolic processes involving catechol derivatives

Case Study 1: NMR Spectroscopy

In a study published by Cambridge Isotope Laboratories, researchers utilized this compound to investigate the molecular dynamics of phenolic compounds under varying environmental conditions. The carbon-13 NMR spectra provided detailed insights into molecular interactions that were not observable with non-labeled compounds .

Case Study 2: Drug Metabolism

A pharmacokinetic study explored the metabolism of a new drug candidate using this compound as a tracer. The research highlighted how the compound's isotopic labeling allowed for precise measurement of metabolic rates and pathways, significantly contributing to drug safety evaluations .

Mechanism of Action

The mechanism by which Catechol-13C6 exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The carbon-13 labeling allows for detailed tracking and analysis of these interactions using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diol: Similar structure but without carbon-13 labeling.

    Cyclohexane-1,3,5-triol: Contains three hydroxyl groups instead of two.

    Cyclohexane-1,2,3,4,5,6-hexaol: Contains six hydroxyl groups.

Uniqueness

The uniqueness of Catechol-13C6 lies in its carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This labeling allows researchers to gain detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds .

Biological Activity

Catechol-13C6 is a stable isotope-labeled derivative of catechol, a compound widely studied for its biological activities, particularly in the context of oxidative stress and metabolic pathways. This article explores the biological activity of this compound, focusing on its antioxidant properties, metabolic pathways, and implications in various biological systems.

Overview of this compound

Catechol (1,2-dihydroxybenzene) is a naturally occurring compound with two hydroxyl groups attached to a benzene ring. The incorporation of six carbon-13 isotopes in this compound allows for precise tracking in metabolic studies. This isotopic labeling enhances the understanding of catechol's behavior in biological systems, especially regarding its metabolism and interaction with other biomolecules.

Antioxidant Properties

Antioxidant Activity : this compound exhibits antioxidant properties similar to those of catechol. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Property Catechol This compound
Antioxidant ActivityYesYes
Free Radical ScavengingModerateModerate
Reducing PowerHighHigh

Metabolic Pathways

The metabolism of catechol compounds, including this compound, primarily involves enzymatic reactions catalyzed by cytochrome P450 enzymes and other oxidoreductases. These pathways lead to the formation of various metabolites that can have different biological activities.

  • Cytochrome P450 Pathway : Catechol undergoes oxidation by cytochrome P450 enzymes, leading to the formation of quinones and other reactive metabolites. This pathway is significant in the context of drug metabolism and detoxification processes.
  • Conjugation Reactions : Following oxidation, catechol metabolites may undergo conjugation with glucuronic acid or sulfate, enhancing their solubility and facilitating excretion.
  • Stable Isotope Labeling : The use of this compound allows researchers to trace these metabolic pathways more accurately, providing insights into the kinetics and dynamics of catechol metabolism in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of catechols and their derivatives, including this compound:

  • Oxidative Stress Studies : Research has shown that catechols can mitigate oxidative stress in various cell types. For instance, a study demonstrated that catechol can reduce lipid peroxidation in neuronal cells exposed to oxidative agents, suggesting potential neuroprotective effects .
  • Metabolic Profiling : A study utilizing stable isotope probing with this compound revealed insights into the microbial degradation pathways of aromatic compounds in environmental samples. The labeling allowed for the identification of specific microbial communities involved in the degradation process .
  • Pharmacological Applications : Investigations into catechols as therapeutic agents have highlighted their potential role in treating conditions associated with oxidative damage, such as neurodegenerative diseases. The ability to track their metabolism using isotopically labeled compounds like this compound enhances our understanding of their pharmacokinetics .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLLNPGFGHC-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.067 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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